Product packaging for Aziridin-1-amine(Cat. No.:CAS No. 1721-30-8)

Aziridin-1-amine

Cat. No.: B14762716
CAS No.: 1721-30-8
M. Wt: 58.08 g/mol
InChI Key: RLFFLEZFARXFQF-UHFFFAOYSA-N
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Description

Aziridin-1-amine, with the molecular formula C2H6N2, is a valuable aziridine-based compound for research and development . Aziridines are characterized by a three-membered ring containing one nitrogen atom, which confers significant ring strain and drives their reactivity . This structure makes them versatile intermediates and precursors in organic synthesis, particularly for constructing nitrogen-containing molecules . Researchers utilize aziridine derivatives in the synthesis of complex structures such as natural products, active pharmaceutical ingredients (APIs), and specialized polymers . The high reactivity of the aziridine ring also means that safety is a paramount consideration; aziridine derivatives are known to be highly toxic, flammable, and likely mutagens, requiring appropriate handling and control measures . As a building block, this compound offers scientists a pathway to develop novel compounds in fields like medicinal chemistry and materials science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2 B14762716 Aziridin-1-amine CAS No. 1721-30-8

Properties

CAS No.

1721-30-8

Molecular Formula

C2H6N2

Molecular Weight

58.08 g/mol

IUPAC Name

aziridin-1-amine

InChI

InChI=1S/C2H6N2/c3-4-1-2-4/h1-3H2

InChI Key

RLFFLEZFARXFQF-UHFFFAOYSA-N

Canonical SMILES

C1CN1N

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Design

Electrochemical synthesis has emerged as a sustainable method for Aziridin-1-amine derivatives, leveraging electricity as a clean oxidant. The process involves anodic oxidation of thianthrene (TT) to generate a dicationic intermediate, which reacts with alkenes to form bis(thianthrenium) adducts. Subsequent nucleophilic substitution by primary amines yields N-alkyl aziridines (Fig. 1a). This method circumvents stoichiometric chemical oxidants, producing hydrogen gas and trifluoroacetate as benign by-products.

Key advantages include compatibility with unactivated alkenes (e.g., 1-octene) and diverse primary amines, such as tryptamine and ethanolamine. For example, coupling propene gas with a commercially available primary amine afforded this compound derivatives in 86% yield (Fig. 1b). The reaction’s scalability was demonstrated using a flow reactor to produce 3.2 g of product, highlighting industrial potential.

Substrate Scope and Limitations

The electrochemical method accommodates sterically hindered alkenes (e.g., cyclohexene) and functionalized amines, including those with hydroxyl groups (ethanolamine) and aromatic rings (primaquine). However, secondary amines fail to undergo efficient substitution due to reduced nucleophilicity. Competitive diamination or dihalogenation may occur if reaction conditions deviate, particularly in the absence of base.

Vapor-Phase Dehydration of Alkanolamines

Industrial-Scale Synthesis

Patented vapor-phase dehydration methods remain the cornerstone of large-scale this compound production. In this process, alkanolamines (e.g., 2-aminoethanol) undergo intramolecular dehydration over solid acid catalysts (e.g., γ-alumina) at 250–400°C. The reaction produces this compound, water, and carbonyl by-products, which are stabilized via adduct formation with excess amine to prevent polymerization.

A representative patent (WO1988007038A1) describes a continuous process using an absorption tower with amine-containing absorbing liquids (Fig. 2a). Recovery yields exceed 80% when the amine concentration in the absorbing liquid exceeds 80 mol%. Distillation under amine-rich conditions further purifies the product, achieving >95% purity.

Challenges and Optimization

Polymerization of this compound during recovery poses a major challenge, mitigated by maintaining high amine concentrations (>30 mol%) and low temperatures (0–80°C). Catalytic side reactions, such as carbonyl formation, are suppressed using inert gas dilution (nitrogen or argon) and ammonia co-feeds. Recent optimizations focus on catalyst longevity, with γ-alumina demonstrating stable activity for >1,000 hours.

Cyclization Strategies: Gabriel-Cromwell Synthesis

Stepwise Ring Formation

The Gabriel-Cromwell approach constructs the aziridine ring via conjugate addition and intramolecular cyclization. Starting with aryl vinyl ketones, bromination generates dibromo intermediates, which react with chiral aminoalcohols to form aziridine precursors. Subsequent tosylation, azide substitution, and reduction yield this compound derivatives (Fig. 3a).

This method excels in stereocontrol, producing enantiomerically pure aziridines. For example, (R)-Aziridin-1-amine was synthesized in 72% enantiomeric excess (ee) using (S)-phenylglycinol as the chiral auxiliary. However, multi-step sequences limit scalability, and bromine handling necessitates stringent safety protocols.

Functional Group Compatibility

Electron-deficient alkenes (e.g., acrylonitrile derivatives) undergo efficient bromination, but electron-rich substrates require harsher conditions. The final cyclization step tolerates ester, nitrile, and aryl groups, enabling diverse substitution patterns. Recent modifications replace bromine with iodine, reducing toxicity while maintaining yields (~65%).

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Scalability Functional Group Tolerance
Electrochemical Coupling Alkenes, Primary Amines 68–86 High (flow) Broad (OH, NH₂, aryl)
Vapor-Phase Dehydration Alkanolamines 70–95 Industrial Limited (sensitive to carbonyl)
Gabriel-Cromwell Aryl Vinyl Ketones 50–72 Low Moderate (esters, nitriles)

The electrochemical method offers superior functional group tolerance and scalability, whereas vapor-phase dehydration dominates bulk production. The Gabriel-Cromwell approach remains niche for chiral synthesis despite scalability constraints.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained aziridine ring undergoes regioselective nucleophilic attack, influenced by substituents and reaction conditions.

Alcoholysis and Aminolysis

  • Mechanism : Ring-opening proceeds via SN2 pathways, with stereochemical outcomes dependent on Brønsted acid presence .

    • Acid-free conditions : Stereoinversion dominates (e.g., LiClO₄ catalysis) .

    • Acidic conditions (e.g., HSO₄⁻) : Stereoretention occurs due to carbocationic intermediates .

  • Example : Reaction with phenylethynyl trifluoroborate under LiHSO₄ catalysis yields γ-branched amines (71% yield, 91% NMR conversion) .

NucleophileCatalystYield (%)StereoselectivitySource
Phenylethynyl BF₃KLiHSO₄71Partial racemization
Organozinc reagentsNi catalysts60–90Complete regiocontrol
Aryl boronic acidsPd catalysts45–84Stereoinversion

β-Elimination to Allylic Amines

Base-induced β-elimination generates allylic amines, competing with α-deprotonation pathways.

Key Findings

  • Computational studies : E2-like transition states favor β-elimination when α-protons are absent .

  • Experimental validation : N-Benzenesulfonyl aziridines lacking α-protons yield allylic amines under LDA (lithium diisopropylamide) .

SubstrateBaseProductYield (%)Source
N-Ts-aziridine (no α-H)LDA/THFAllylic amine60–75
N-Ts-aziridine (with α-H)LDA/HMPADecomposition

Transition-Metal-Catalyzed Cross-Coupling

Aziridin-1-amine participates in regioselective C–C bond formation via metal catalysis.

Nickel-Catalyzed Coupling

  • Conditions : Ni/electron-deficient alkene ligands enable coupling with aryl/alkylzinc reagents at substituted positions .

  • Example : Doyle’s method achieves quaternary stereocenters with >95% regioselectivity .

Palladium-Catalyzed Coupling

  • Scope : Aryl boronic acids couple with N-sulfonyl aziridines, forming C–N bonds with stereochemical inversion .

CatalystNucleophileProduct TypeYield (%)SelectivitySource
NiAlkylzincBranched amines85–95>99% regio
PdAryl boronic acidsBiaryl amines70–90Stereoinversion

N-Oxide Formation

  • Oxidation : Lewis acids (e.g., B(C₆F₅)₃) induce ring decomposition to carbocations and azanides, enabling tandem reactions with alkenes .

  • Nitroso Compound Extrusion : N-Oxide intermediates release nitroso compounds, leaving olefins .

Photochemical Reactivity

  • Singlet Nitrene Generation : Photoirradiation of azoxy-triazenes transfers nitrogen atoms to alkenes, forming aziridines (45–95% yield) .

SubstrateConditionsProductYield (%)Source
Styrene390 nm light/AT1Aziridine70
Propene gasElectrochemicalAnticancer agent71

Mechanism of Action

The mechanism of action of aziridin-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins, potentially leading to biological effects such as cytotoxicity .

Comparison with Similar Compounds

Azetidin-3-amine (Four-Membered Ring Analogue)

Azetidin-3-amine (CAS 102065-86-1, C₃H₈N₂) shares structural similarities but contains a four-membered azetidine ring. Key differences include:

Property Aziridin-1-amine Derivatives Azetidin-3-amine
Ring strain High (60° bond angles) Moderate (90° bond angles)
Reactivity Rapid ring-opening with nucleophiles Slower ring-opening, higher thermal stability
Synthetic applications Crosslinking agents, alkylating agents Intermediate for β-lactam antibiotics
Safety High toxicity (mutagenic potential) Moderate toxicity; requires PPE but less hazardous
Molecular weight 72–100 g/mol 72.11 g/mol

Azetidine's reduced ring strain makes it less reactive than aziridine derivatives, favoring applications in drug design (e.g., β-lactam scaffolds) .

4-(Azetidin-1-yl)-1,1-diphenylbutan-1-amine

Unlike this compound derivatives:

  • Synthesis : Prepared via hydroamination of allylic amines with azetidine, requiring elevated temperatures (52°C, 48 hours) .
  • Applications : Used in asymmetric catalysis and as a ligand in transition-metal complexes due to steric bulk and chiral centers .
  • Stability : The azetidine ring remains intact under mild conditions, contrasting with aziridine’s propensity for rapid ring-opening.

2-(Azetidin-1-yl)ethylamine (CAS 68766-97-2)

This compound (C₆H₁₄N₂) features an azetidine ring linked to a methyl-substituted ethylamine chain. Key distinctions:

  • Reactivity : The secondary amine group participates in hydrogen bonding, enhancing solubility in polar solvents compared to this compound derivatives.

Aziridine-Based Prodrugs

CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is a prodrug activated by NQO2 (NAD(P)H quinone oxidoreductase 2) in human cells. Its aziridine group forms DNA crosslinks upon bioactivation, achieving 100–3000-fold cytotoxicity enhancement in the presence of co-substrates like NRH (nicotinamide riboside) . In contrast, azetidine derivatives lack comparable bioactivation mechanisms, limiting their use in targeted therapies.

Q & A

Basic Question: What experimental protocols are recommended for synthesizing and characterizing Aziridin-1-amine?

Methodological Answer:

  • Synthesis Design : Use small-scale reactions with controlled conditions (e.g., inert atmosphere, precise temperature) to minimize side reactions. Reference established aziridine synthesis methods (e.g., Staudinger or Gabriel reactions) and adapt them for this compound .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For novel derivatives, include elemental analysis .
  • Documentation : Follow guidelines for reporting experimental details, including reagent sources (e.g., suppliers like Aladdin Scientific Corporation) and equipment specifications to ensure reproducibility .

Basic Question: How to assess the purity and stability of this compound under laboratory conditions?

Methodological Answer:

  • Purity Analysis : Combine chromatographic (HPLC, GC) and spectroscopic (FTIR, UV-Vis) techniques. Calibrate instruments using certified standards .
  • Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS and compare with stability guidelines for aziridines .
  • Data Validation : Use triplicate measurements and statistical tools (e.g., standard deviation, confidence intervals) to ensure reliability .

Advanced Question: How to resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer:

  • Contradiction Analysis Framework :
    • Comparative Review : Systematically catalog studies, noting variables (e.g., dosage, exposure duration, model organisms). Identify outliers using meta-analysis tools .
    • Experimental Replication : Reproduce conflicting studies under standardized conditions. For example, test cytotoxicity using identical cell lines (e.g., HEK293) and assay protocols (e.g., MTT assays) .
    • Mechanistic Investigation : Probe molecular pathways (e.g., DNA alkylation potential) via in vitro assays and computational modeling (e.g., molecular docking) to clarify discrepancies .
  • Ethical Reporting : Adhere to toxicological data reporting standards, emphasizing limitations (e.g., "no data available" for specific endpoints, as seen in Aladdin’s safety sheets) .

Advanced Question: How to design a study evaluating this compound’s reactivity in complex biological systems?

Methodological Answer:

  • Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "this compound selectively alkylates cysteine residues in proteins") .
  • Multi-Omics Integration : Use proteomics to identify adduct formation and transcriptomics to assess downstream gene expression changes. Validate findings with knockout cell lines or competitive inhibition assays .
  • Risk Mitigation : Incorporate safety protocols (e.g., fume hoods, PPE) as outlined in safety data sheets (SDS) and adhere to institutional biosafety guidelines .

Basic Question: What literature review strategies ensure comprehensive coverage of this compound research?

Methodological Answer:

  • Database Utilization : Search PubMed, SciFinder, and Reaxys using controlled vocabulary (e.g., CAS numbers, IUPAC names). Avoid unreliable sources like benchchem.com .
  • Citation Chaining : Trace references from seminal papers and use tools like Web of Science to identify newer studies citing foundational work .
  • Contradiction Logging : Maintain a log of conflicting findings (e.g., divergent toxicity results) for later analysis .

Advanced Question: How to address over-constraining in computational models predicting this compound’s behavior?

Methodological Answer:

  • Constraint Relaxation : Use iterative simulations (e.g., Monte Carlo methods) to identify redundant or conflicting parameters. Prioritize physiochemical properties (e.g., pKa, logP) validated via experimental data .
  • Hybrid Modeling : Combine quantum mechanical calculations (e.g., DFT) with machine learning to balance accuracy and computational feasibility .
  • Validation : Compare model outputs with empirical data (e.g., reaction kinetics) and refine using Bayesian statistics .

Basic Question: What are the best practices for documenting this compound research in publications?

Methodological Answer:

  • Structured Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for methods, results, and discussion sections. Avoid duplicating data in text and tables .
  • Supplementary Materials : Archive raw datasets, spectra, and detailed synthetic procedures in repositories like Zenodo. Label files with unique identifiers (e.g., SI-1, SI-2) .
  • Ethical Compliance : Disclose funding sources and conflicts of interest. Use standardized keywords (e.g., "aziridine derivatives," "alkylation") for discoverability .

Advanced Question: How to optimize reaction conditions for this compound in enantioselective synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions .
  • Chiral Analysis : Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee). Cross-validate with X-ray crystallography for absolute configuration .
  • Mechanistic Probes : Use kinetic isotope effects (KIE) or in situ spectroscopy (e.g., ReactIR) to elucidate stereochemical control mechanisms .

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